molecular formula C21H20N4O3S B2672135 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide CAS No. 1105241-43-7

2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide

Cat. No.: B2672135
CAS No.: 1105241-43-7
M. Wt: 408.48
InChI Key: VUJIUGBEKGEWFV-UHFFFAOYSA-N
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Description

2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide is a complex organic compound characterized by its unique structure, which incorporates both pyrimidinone and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide typically involves multi-step organic reactions:

  • Formation of the Pyrimidinone Core: : The initial step involves the condensation of suitable carbonyl compounds and amines to form the pyrimidinone ring.

  • Introduction of the Benzylthio Group: : The benzylthio group is incorporated through nucleophilic substitution reactions.

  • Attachment of the Acetamido Linker: : This step involves the use of appropriate amides and coupling agents to attach the acetamido linker to the pyrimidinone core.

  • Formation of the Benzamide Moiety: : The benzamide group is introduced through amide bond formation, often using carbodiimide-based coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes. High-yielding reactions, cost-effective reagents, and robust purification techniques are crucial for efficient production at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Typically at the sulfur atom, leading to sulfoxides or sulfones.

  • Reduction: : At the carbonyl groups to form alcohols.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, peracids.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, alkylating agents.

Major Products

  • Sulfoxides and Sulfones: : From oxidation.

  • Alcohols: : From reduction of carbonyl groups.

  • Substituted Derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

  • As a Building Block: : For the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitors for enzymes like kinases and proteases due to its unique structure.

Medicine

  • Drug Development: : Exploration as potential therapeutic agents for various diseases, including cancer and infectious diseases.

Industry

  • Catalysts and Ligands: : Possible use in catalytic processes and as ligands in coordination chemistry.

Mechanism of Action

Molecular Targets

  • Enzymes: : The compound can inhibit specific enzymes by binding to their active sites.

  • Receptors: : Potential interactions with certain biological receptors.

Pathways Involved

  • Signal Transduction: : By inhibiting enzymes involved in signaling pathways, it can alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide

  • 2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzoic acid

Highlighting Uniqueness

  • Structural Features: : The presence of both the benzylthio and acetamido linkers in the same molecule is relatively rare.

  • Biological Activity: : Unique interactions with enzymes and receptors compared to similar compounds.

This unique compound offers significant potential across various fields due to its versatile structure and reactivity, making it a focal point for ongoing research and development.

Properties

IUPAC Name

2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-16(11-18(26)24-17-10-6-5-9-15(17)19(22)27)20(28)25-21(23-13)29-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,27)(H,24,26)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJIUGBEKGEWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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